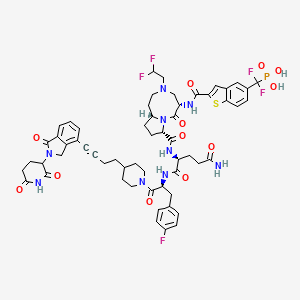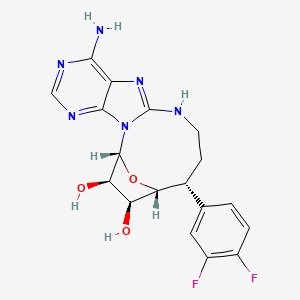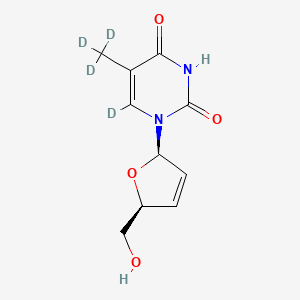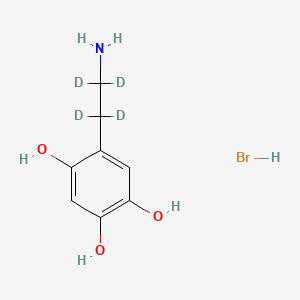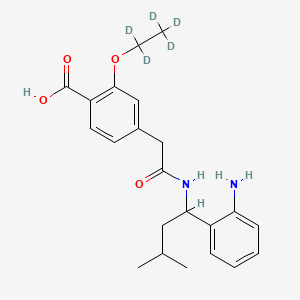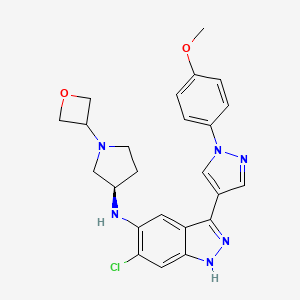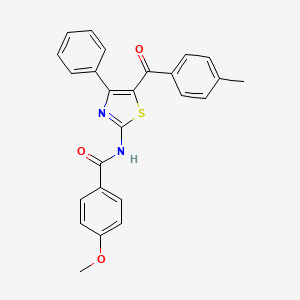
A1AR antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A1AR antagonist 3 is a compound that targets the A1 adenosine receptor, a G protein-coupled receptor widely distributed in the body. This receptor plays a crucial role in various physiological processes, including modulation of neurotransmitter release, regulation of myocardial oxygen consumption, and renal function. This compound is of significant interest in pharmacology due to its potential therapeutic applications in conditions such as heart failure, arrhythmias, and neurodegenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of A1AR antagonist 3 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance receptor affinity and selectivity. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via nucleophilic substitution or electrophilic addition.
Step 3: Purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient large-scale production .
化学反応の分析
Types of Reactions: A1AR antagonist 3 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperature and pH.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
A1AR antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptors.
Biology: Investigates the role of A1 adenosine receptors in cellular signaling and physiological processes.
Medicine: Explores therapeutic potential in treating heart failure, arrhythmias, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors.
作用機序
A1AR antagonist 3 can be compared with other similar compounds, such as KW3902, BG9928, and SLV320. These compounds share the common feature of targeting the A1 adenosine receptor but differ in their chemical structures, receptor affinity, and selectivity. The uniqueness of this compound lies in its specific binding affinity and selectivity profile, which may offer distinct therapeutic advantages .
類似化合物との比較
- KW3902
- BG9928
- SLV320
特性
分子式 |
C25H20N2O3S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
4-methoxy-N-[5-(4-methylbenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C25H20N2O3S/c1-16-8-10-18(11-9-16)22(28)23-21(17-6-4-3-5-7-17)26-25(31-23)27-24(29)19-12-14-20(30-2)15-13-19/h3-15H,1-2H3,(H,26,27,29) |
InChIキー |
QWYBNZBBHWLLPB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


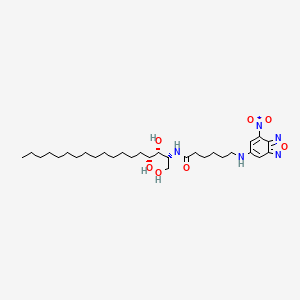
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
